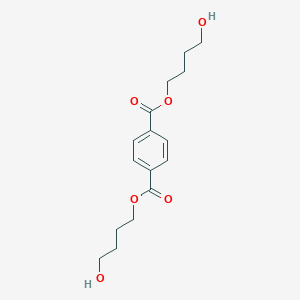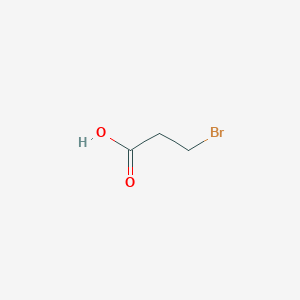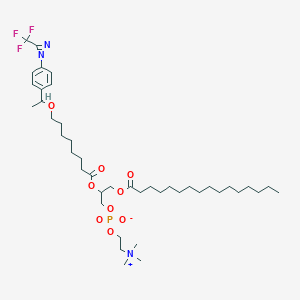
Anapterin
Vue d'ensemble
Description
Applications De Recherche Scientifique
Functional Protein Networks Analysis : ANAT, an interactive software tool, utilizes Anapterin to elucidate functional networks of proteins. This tool aids in comprehensive network analysis and studying the crosstalk between autophagic and apoptotic cell death modules in humans (Yosef et al., 2011).
Protein Studies : Anapterin can be genetically incorporated into proteins in Saccharomyces cerevisiae for probing local structural changes, molecular interactions, protein folding, and localization (Lee et al., 2009).
Genetic Research : The Anabaptist Genealogy Database (AGDB), which includes Anapterin, is used for genetic research, particularly in mapping genes mutated in rare recessive disorders and providing genealogy assistance to researchers (Agarwala et al., 2003).
Biomedical Applications : Anapterin is noted for its benefits to humanity, especially in the creation of technologies that improve human health and generate wealth (Press, 2013).
Metabolic Studies : In the context of Neosartorya fischeri, the enzymatic products of anaPT and anaAT are acetylaszonalenin and aszonalenin, respectively, highlighting Anapterin's role in metabolism (Yin et al., 2009).
Medical Diagnosis : Anapterin is identified as a 7-substituted pterin in the urine of patients with an atypical, transient form of hyperphenylalaninemia, aiding in the diagnosis of this condition (Adler et al., 1991).
Phenylketonuria Research : It is excreted in patients with atypical phenylketonuria and is associated with an enzyme defect in the aromatic amino acid hydroxylating system (Adler et al., 1992).
Aging Research : Anapterin is also involved in aging research, particularly in databases like GenAge and AnAge, which are useful for studying the genetic basis of aging, comparative and evolutionary studies, and analyzing demographic mortality data (de Magalhães et al., 2009).
Mécanisme D'action
Target of Action
Anapterin, also known as Aminopterin, primarily targets the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of tetrahydrofolate, which is essential for the production of purines and pyrimidines, the building blocks of DNA and RNA .
Mode of Action
Anapterin acts as a competitive inhibitor of DHFR . By binding to DHFR, it blocks the synthesis of tetrahydrofolate, thereby inhibiting the production of purines and pyrimidines . This results in a reduction of DNA, RNA, and protein synthesis .
Biochemical Pathways
The primary biochemical pathway affected by Anapterin is the folic acid pathway . By inhibiting DHFR, Anapterin disrupts the conversion of dihydrofolate to tetrahydrofolate, a critical step in the folic acid pathway. This disruption affects the synthesis of purines and pyrimidines, leading to a decrease in DNA and RNA production .
Result of Action
The primary result of Anapterin’s action is a reduction in DNA, RNA, and protein synthesis due to the inhibition of purine and pyrimidine production . This can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells. Therefore, Anapterin was once used as an antineoplastic agent in the treatment of pediatric leukemia .
Action Environment
The action, efficacy, and stability of Anapterin can be influenced by various environmental factors These may include the pH of the environment, the presence of other drugs or substances that can interact with Anapterin, and the specific characteristics of the target cells, such as their growth rate and stage in the cell cycle.
Propriétés
IUPAC Name |
2-amino-7-[(1S,2R)-1,2-dihydroxypropyl]-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-5-7(12-4)13-9(10)14-8(5)17/h2-3,6,15-16H,1H3,(H3,10,12,13,14,17)/t3-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXRKRFGNHXANN-AWFVSMACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CN=C2C(=O)NC(=NC2=N1)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C1=CN=C2C(=O)NC(=NC2=N1)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80156397 | |
| Record name | Anapterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80156397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anapterin | |
CAS RN |
13019-53-9 | |
| Record name | Anapterin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013019539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anapterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80156397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B48825.png)
![(1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol](/img/structure/B48826.png)


![4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide](/img/structure/B48830.png)





![4-Chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B48849.png)
![2-Azabicyclo[3.3.0]octane-3-carboxylic acid](/img/structure/B48851.png)
